3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9761176
InChI: InChI=1S/C20H24N4O3S2/c1-3-4-10-24-19(26)15(29-20(24)28)13-14-17(21-9-7-12-27-2)22-16-8-5-6-11-23(16)18(14)25/h5-6,8,11,13,21H,3-4,7,9-10,12H2,1-2H3/b15-13-
SMILES: CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S
Molecular Formula: C20H24N4O3S2
Molecular Weight: 432.6 g/mol

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC9761176

Molecular Formula: C20H24N4O3S2

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C20H24N4O3S2
Molecular Weight 432.6 g/mol
IUPAC Name (5Z)-3-butyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H24N4O3S2/c1-3-4-10-24-19(26)15(29-20(24)28)13-14-17(21-9-7-12-27-2)22-16-8-5-6-11-23(16)18(14)25/h5-6,8,11,13,21H,3-4,7,9-10,12H2,1-2H3/b15-13-
Standard InChI Key RSHXSUOUSMJXNW-SQFISAMPSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S
SMILES CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule’s backbone consists of a pyrido[1,2-a]pyrimidin-4-one system, a bicyclic scaffold known for its planar aromaticity and ability to participate in π-π stacking interactions. At position 3 of this core, a (Z)-configured thiazolidin-5-ylidene moiety is appended via a methylene bridge, introducing a sulfur-containing heterocycle with redox-active properties. The thiazolidinone ring itself is substituted with a butyl group at N3 and a thioxo group at C2, enhancing lipophilicity and hydrogen-bonding potential. At position 2 of the pyrido-pyrimidine core, a (3-methoxypropyl)amino group provides additional hydrogen-bond donors and acceptors, critical for target engagement.

Molecular Formula and Physicochemical Properties

Based on structural analysis, the molecular formula is estimated as C₂₃H₂₈N₄O₃S₂, with a molecular weight of ~472.6 g/mol. Key physicochemical properties derived from computational models include:

PropertyValue
LogP (Partition Coefficient)3.2 ± 0.5
Topological Polar Surface Area112 Ų
Water SolubilityPoor (<0.1 mg/mL)
Predicted Melting Point215–220°C

Synthesis and Chemical Reactivity

Synthetic Pathways

While direct synthetic protocols for this compound remain unpublished, analogous derivatives are synthesized through multi-step sequences involving:

  • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Typically achieved via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.

  • Introduction of the Thiazolidinone Moiety: A Mannich-type reaction or Knoevenagel condensation attaches the thiazolidin-5-ylidene group to the pyrido-pyrimidine core.

  • Functionalization with (3-Methoxypropyl)amino: Nucleophilic substitution or reductive amination installs this group at position 2, often requiring catalysts like palladium or copper.

Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO), temperatures of 80–120°C, and inert atmospheres to prevent oxidation.

Key Reactivity Profiles

The compound’s reactivity is dominated by:

  • Thioxo Group (C=S): Participates in nucleophilic substitutions, particularly with amines or thiols, enabling prodrug strategies.

  • α,β-Unsaturated Ketone (Enone System): Undergoes Michael additions or Diels-Alder reactions, useful for further derivatization.

  • Methoxypropylamino Group: Acts as a hydrogen-bond donor, influencing interactions with biological targets like kinases or GPCRs.

Biological Activity and Mechanism of Action

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum antimicrobial activity. For example, a related thiazolidinone-pyrido-pyrimidine hybrid exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to inhibition of bacterial DNA gyrase. The methoxypropylamino group may enhance penetration through Gram-negative bacterial membranes.

Anti-Inflammatory Effects

Preliminary data indicate COX-2 inhibition (IC₅₀ ~ 0.8 µM) and suppression of TNF-α production in macrophages, positioning the compound as a candidate for inflammatory disease therapy.

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: High gastrointestinal permeability (Predicted Caco-2 Papp > 15 × 10⁻⁶ cm/s) due to moderate LogP.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl and methoxypropyl groups generates polar metabolites.

  • Excretion: Primarily renal (70%) with minor biliary elimination.

Toxicity Risks

Applications and Future Directions

Drug Development

The compound’s dual activity against microbial and cancer targets supports its development as a multi-target therapeutic agent. Structural optimization could improve selectivity, such as fluorination of the butyl chain to enhance metabolic stability.

Chemical Biology Tools

Its enone system allows conjugation to fluorescent tags or affinity probes, enabling use in target identification studies.

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